

Commigileadin A: A Novel Triterpenoid from Commiphora gileadensis Aerial Parts

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological evaluation of a new friedelan triterpenoid, commigileadin A, from the aerial parts of Commiphora gileadensis. This document is intended for researchers, scientists, and drug development professionals interested in natural product chemistry and novel therapeutic agents.

Commiphora gileadensis L., a member of the Burseraceae family, is an aromatic shrub found in Africa, India, and the Arabian region.[1][2] Traditionally, it has been used to treat a variety of ailments, including inflammatory disorders, gastrointestinal diseases, and infections.[1][2] Phytochemical investigations of the aerial parts of this plant have led to the isolation of a new friedelan triterpenoid, designated as commigileadin A.[1][2]

Isolation and Identification of Commigileadin A

Commigileadin A was isolated from the methanol extract of the aerial parts of Commiphora gileadensis.[1][2] The isolation process involved several chromatographic techniques to separate the various phytoconstituents.[1][2] Alongside the new triterpenoid, four known metabolites were also identified: Stigmasterol, naringenin, naringenin-4-methyl ether, and kaempferol.[1][2]

The structure of commigileadin A was determined to be 3,11-dioxo-(D:A)-friedo-olean-27-al based on extensive spectroscopic analysis.[1][2]



Table 1: Isolated Compounds from Commiphora gileadensis Aerial Parts

Compound Number	Compound Name Compound Class		
1	Commigileadin A	Friedelan Triterpenoid	
2	Stigmasterol	Sterol	
3	Naringenin	Flavonoid	
4	Naringenin-4-methyl ether	Flavonoid	
5	Kaempferol	Flavonoid	

Experimental Protocols

2.1. Plant Material and Extraction

The aerial parts of Commiphora gileadensis (210 g) were powdered and extracted with methanol (4 x 2 L) at room temperature using an Ultra Turrax.[2] The combined methanol extract was then concentrated under reduced pressure to yield a brown residue (13 g).[2]

2.2. Fractionation and Isolation

The methanol extract residue was adsorbed onto silica gel and subjected to column chromatography (CC) using a gradient of chloroform, ethyl acetate, and methanol.[2] This process yielded three main fractions: a chloroform fraction (4.9 g), an ethyl acetate fraction (2.1 g), and a methanol fraction (5.4 g).[2]

The chloroform fraction (4.5 g) was further purified by silica gel column chromatography, eluting with a gradient of n-hexane:ethyl acetate.[2] This resulted in four subfractions: CGC-1 (75:25), CGC-2 (50:50), CGC-3 (25:75), and CGC-4 (100% EtOAc).[2] Commigileadin A (1) and the other known compounds (2-5) were isolated from these subfractions.[1][2]

2.3. Structure Elucidation

The chemical structures of the isolated compounds were determined using various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[3] The spectroscopic data



were compared with published literature to confirm the structures of the known compounds.[1] [2]

2.4. Antimicrobial Activity Assay

The antimicrobial potential of commigileadin A was evaluated against a panel of microorganisms, including Bacillus cereus, Escherichia coli, Staphylococcus aureus, and Clostridium albicans.[1][2] The activity was assessed by measuring the inhibition zone diameter (IZD) and the minimum inhibitory concentration (MIC).[1][2] Ciprofloxacin was used as a positive control.[1][2]

Quantitative Data

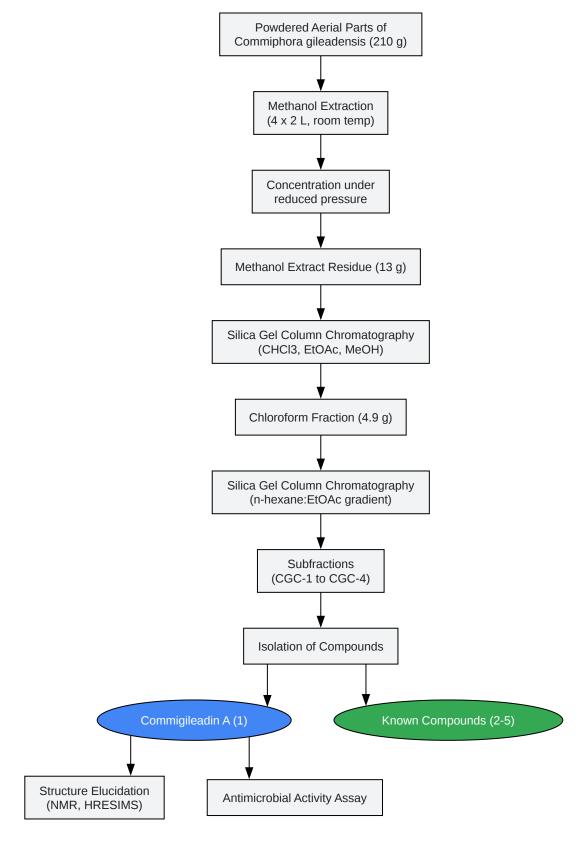
Table 2: Antimicrobial Activity of Commigileadin A (1)

Microorganism	Inhibition Zone Diameter (IZD) of Commigileadin A (mm)	Minimum Inhibitory Concentration (MIC) of Commigileadin A (µg/mL)	Inhibition Zone Diameter (IZD) of Ciprofloxacin (mm)	Minimum Inhibitory Concentration (MIC) of Ciprofloxacin (µg/mL)
Bacillus cereus	12.6	8.9	21.1	2.5
Escherichia coli	Not Reported	Not Reported	Not Reported	Not Reported
Staphylococcus aureus	Not Reported	Not Reported	Not Reported	Not Reported
Clostridium albicans	Not Reported	Not Reported	Not Reported	Not Reported

The results indicate that commigileadin A possesses moderate antimicrobial activity against Bacillus cereus.[1][2]

Visualizations





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